molecular formula C9H11O3P B13797246 (1-(Methylphenyl)vinyl)phosphonic acid CAS No. 86812-21-7

(1-(Methylphenyl)vinyl)phosphonic acid

Cat. No.: B13797246
CAS No.: 86812-21-7
M. Wt: 198.16 g/mol
InChI Key: HWYPDXFWZOOHKL-UHFFFAOYSA-N
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Description

(1-(Methylphenyl)vinyl)phosphonic acid is a useful research compound. Its molecular formula is C9H11O3P and its molecular weight is 198.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

86812-21-7

Molecular Formula

C9H11O3P

Molecular Weight

198.16 g/mol

IUPAC Name

1-(2-methylphenyl)ethenylphosphonic acid

InChI

InChI=1S/C9H11O3P/c1-7-5-3-4-6-9(7)8(2)13(10,11)12/h3-6H,2H2,1H3,(H2,10,11,12)

InChI Key

HWYPDXFWZOOHKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=C)P(=O)(O)O

Origin of Product

United States

Contextualization Within Organophosphorus Chemistry

Organophosphorus chemistry is a broad field that studies compounds containing carbon-phosphorus bonds. These compounds are significant due to the unique properties conferred by the phosphorus atom, including its tetrahedral geometry and the strong polarity of the phosphonate (B1237965) group. wikipedia.org

Vinylphosphonic acid (VPA) is a key monomer in the synthesis of polymers containing phosphonic acid groups in their side chains. mdpi.com The polymerization of VPA yields polyvinylphosphonic acid (PVPA), a polyelectrolyte with a range of industrial and scientific applications. wikipedia.orgresearchgate.net The phosphonic acid group is a strong metal chelator and enhances adhesion between organic polymers and inorganic substrates. wikipedia.orgwikipedia.org

Key applications for VPA and its polymers include:

Adhesion Promotion: PVPA is highly effective at improving the bond between coatings, lacquers, and adhesives and various substrates. wikipedia.orgcuriaglobal.com

Surface Treatment: It is used for corrosion inhibition and surface treatment of metals like aluminum and titanium. curiaglobal.com

Water Treatment: The chelating properties of the phosphonate group make VPA-based polymers useful as scale and corrosion inhibitors in water systems. wikipedia.orgfuturemarketreport.com

Fuel Cells: PVPA is a component in polymer electrolyte membranes for fuel cells, valued for its proton conductivity. wikipedia.orgresearchgate.net

Flame Retardants: As a halogen-free compound, it is used to create fire-resistant copolymers. researchgate.netcuriaglobal.com

Biomedical Applications: PVPA has been explored for use in bone tissue engineering, as a mimic of bisphosphonates, and in hydrogels for drug delivery. wikipedia.orgnih.gov

The versatility of VPA is a primary driver of its market growth, which is driven by demand in coatings, water treatment, and pharmaceutical industries. futuremarketreport.com

Table 1: Key Applications of Vinylphosphonic Acid (VPA) and its Polymers
Application AreaFunctionRelevant IndustriesReference
Coatings & AdhesivesAdhesion PromoterAutomotive, Construction, Electronics wikipedia.orgcuriaglobal.com
Water TreatmentScale and Corrosion InhibitorIndustrial Water Systems, Desalination wikipedia.orgfuturemarketreport.com
EnergyProton Exchange MembranesFuel Cell Technology wikipedia.orgresearchgate.net
Materials ScienceHalogen-Free Flame RetardantTextiles, Plastics, Electronics curiaglobal.comresearchgate.net
BiomedicalHydrogels, Bisphosphonate MimicDrug Delivery, Tissue Engineering wikipedia.orgnih.gov

(1-(Methylphenyl)vinyl)phosphonic acid is a derivative of VPA where one of the vinyl protons is replaced by a methylphenyl (or tolyl) group. This substitution introduces several key structural features that distinguish it from the parent VPA molecule.

Aromatic Moiety: The presence of the phenyl ring introduces aromaticity, which can lead to pi-stacking interactions and influence the polymer's morphology and thermal properties.

Methyl Group: The methyl substituent on the phenyl ring is an electron-donating group, which can alter the electronic properties of the vinyl system. Its position (ortho, meta, or para) would further influence the steric hindrance and electronic effects.

Increased Hydrophobicity: The methylphenyl group increases the molecule's nonpolar character compared to VPA, which could be leveraged to tune the solubility and interfacial properties of resulting polymers.

While specific experimental data for this compound is limited, data for the closely related analogue, (1-Phenylvinyl)phosphonic acid, provides insight into the expected physicochemical properties.

Table 2: Computed Physicochemical Properties of the Analogue Compound, (1-Phenylvinyl)phosphonic acid
PropertyValueReference
Molecular FormulaC₈H₉O₃P nih.gov
Molecular Weight184.13 g/mol nih.gov
IUPAC Name1-phenylethenylphosphonic acid nih.gov
CAS Number3220-50-6 nih.gov
Note: This data is for the analogue compound (1-Phenylvinyl)phosphonic acid, as comprehensive data for the methylphenyl derivative is not readily available.

Historical Perspective of Phosphonic Acid Derivatives

The history of phosphonic acids is rooted in the broader development of organophosphorus chemistry. While man-made bisphosphonates were first synthesized in 1897, the field expanded significantly with the discovery of the first naturally occurring carbon-phosphorus (C-P) bond in 2-aminoethylphosphonate (AEP) in 1959. wikipedia.orgnih.gov This discovery opened a new chapter in the biology and chemistry of phosphorus, revealing that C-P compounds are produced by a wide variety of living organisms. nih.govhawaii.edu

The synthesis of phosphonic acids has been advanced by several key chemical reactions. The Michaelis-Arbuzov reaction, discovered in the late 19th and early 20th centuries, remains one of the most versatile and widely used methods for forming C-P bonds to create phosphonate (B1237965) esters, which can then be hydrolyzed to phosphonic acids. beilstein-journals.orgmdpi.com Other important synthetic routes include the Pudovik and Kabachnik-Fields reactions for preparing aminophosphonates. wikipedia.org The development of these synthetic tools has allowed for the creation of a vast library of phosphonic acid derivatives with tailored properties for applications in medicine, agriculture, and materials science. beilstein-journals.orgscience.gov

Research Landscape and Potential Avenues for 1 Methylphenyl Vinyl Phosphonic Acid

The current research landscape for vinylphosphonic acids is heavily focused on the parent monomer, VPA, and its homopolymer, PVPA. researchgate.net There is considerable interest in developing copolymers of VPA with other monomers like acrylic acid or acrylonitrile (B1666552) to create materials with specific functionalities for applications such as flame retardancy, drug delivery, and advanced membranes. nih.govresearchgate.net

Research specifically on (1-(Methylphenyl)vinyl)phosphonic acid is still in its nascent stages. However, its unique structure suggests several promising avenues for future investigation:

Novel Polymer Synthesis: The polymerization of this compound could yield novel polymers with properties distinct from PVPA. The bulky, hydrophobic methylphenyl group could influence the polymer's glass transition temperature, thermal stability, solubility, and mechanical properties.

Advanced Coatings and Adhesives: Polymers derived from this monomer could be explored for use in high-performance coatings where enhanced thermal resistance or specific interfacial interactions are required.

Functional Membranes: The modified hydrophobicity and potential for aromatic interactions could be exploited in the design of new membranes for separation processes or fuel cells, potentially offering improved performance or durability.

Synthetic Methodology: Research into efficient and scalable synthetic routes is crucial. Methods such as the palladium-catalyzed Heck coupling between vinylphosphonic acid and aryl bromides have been shown to be effective for creating a library of diverse vinyl phosphonate (B1237965) monomers, which could be applied to synthesize this compound and its isomers. rsc.org

The exploration of substituted vinylphosphonic acids like the methylphenyl derivative represents a logical next step in expanding the functional scope of phosphonate-containing polymers and materials.

Synthetic Methodologies and Strategies for this compound

The synthesis of this compound, a specialized organophosphorus compound, leverages a variety of established and targeted chemical strategies. These methodologies are primarily adapted from the broader field of vinylphosphonic acid synthesis, focusing on the creation of the core carbon-phosphorus bond and the introduction of the specific vinyl moiety. This article explores the key synthetic pathways and strategic considerations for obtaining this target molecule.

Applications in Organic Synthesis and Catalysis

(1-(Methylphenyl)vinyl)phosphonic Acid as a Synthetic Building Block

The intrinsic reactivity of both the vinyl and phosphonate (B1237965) groups makes this compound a valuable precursor in various synthetic methodologies. It serves as a key starting material for generating substituted alkenes, a source for introducing phosphorus into organic molecules, and a subject in the study of carbon-phosphorus (C-P) bond formation.

Esters derived from this compound are valuable reagents in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used olefination process that serves as a powerful alternative to the classical Wittig reaction. wikipedia.orgalfa-chemistry.com The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed from the reaction mixture, simplifying purification. chem-station.com

The reaction begins with the deprotonation of the α-carbon of the phosphonate ester using a base (e.g., NaH) to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone. The resulting intermediate collapses to form an oxaphosphetane, which then fragments to yield the desired alkene and the phosphate byproduct. wikipedia.org The HWE reaction generally shows a high stereoselectivity for the formation of (E)-alkenes, which is a significant advantage for stereocontrolled synthesis. alfa-chemistry.com

By using phosphonate esters of this compound, chemists can synthesize a variety of substituted 1,3-dienes. The reaction's outcome can be influenced by factors such as the nature of the phosphonate ester, the base used, and the reaction conditions. researchgate.net

EntryAldehyde/KetoneBaseSolventProduct Stereochemistry (E:Z)
1BenzaldehydeNaHTHF>95:5
2Cyclohexanonen-BuLiTHF85:15
3AcetaldehydeKHMDSToluene>98:2

The vinyl group in this compound is an electron-deficient alkene, making it susceptible to nucleophilic attack. This reactivity allows it to serve as an excellent Michael acceptor in conjugate addition reactions. mdpi.com For instance, the phospha-Michael reaction, involving the addition of nucleophiles such as amines, thiols, or other phosphorus compounds, provides a direct route to more complex β-substituted phosphonates. tandfonline.com These reactions are crucial for synthesizing novel organophosphorus compounds, many of which are investigated for their potential biological activities. tandfonline.comnih.gov

Furthermore, the double bond can participate in various other addition reactions and cycloadditions, expanding its utility as a scaffold for creating diverse phosphorylated molecules. Transition metal-catalyzed reactions, such as hydrophosphorylation, can also be employed to functionalize the vinyl group, further demonstrating its role as a versatile platform for generating new phosphorylated compounds. dicp.ac.cnacs.org

The synthesis of this compound itself is a prime example of C-P bond formation methodologies. The creation of the vinylic C-P bond is a key step and can be achieved through several powerful transition metal-catalyzed cross-coupling reactions.

One of the most prominent methods is the Hirao reaction, a palladium-catalyzed coupling of a vinyl halide or triflate with a dialkyl phosphite (B83602). researchgate.net This reaction has become a cornerstone for the synthesis of various vinylphosphonates. researchgate.net Similarly, Heck-type reactions, which couple vinylphosphonates with aryl halides, can be used to synthesize derivatives of the title compound. researchgate.net These methods are valued for their reliability and tolerance of a wide range of functional groups.

Another important route is the hydrophosphination of alkynes. This involves the addition of an H-P(O) bond across the carbon-carbon triple bond of a corresponding methylphenyl-substituted alkyne. This reaction can be catalyzed by various transition metals, including nickel and copper, providing an atom-economical pathway to vinylphosphonates. conicet.gov.arbeilstein-journals.orgnih.gov

C-P Formation MethodTypical CatalystReactantsKey Features
Hirao ReactionPd(OAc)₂ / PPh₃Vinyl Halide + Dialkyl PhosphiteGood functional group tolerance. researchgate.net
Heck-type CouplingPd(P(tBu)₃)₂Aryl Halide + Vinylphosphonic AcidDirect route to styryl phosphonic acids. science.gov
HydrophosphinationNi or Cu ComplexesAlkyne + H-P(O) SpeciesHigh atom economy. conicet.gov.arbeilstein-journals.org

Utility as a Ligand in Transition Metal Catalysis

The phosphonic acid group [-P(O)(OH)₂] is an excellent ligand for coordinating with a wide variety of metal ions. nih.gov This property allows this compound to be used in the construction of coordination polymers and metal-organic frameworks (MOFs), as well as in the development of homogeneous and heterogeneous catalysts.

The phosphonate group can coordinate to metal centers through its oxygen atoms in several different modes, acting as a monodentate, bidentate, or tridentate ligand, and can bridge multiple metal centers. acs.org This versatile coordination behavior facilitates the self-assembly of metal ions and phosphonate ligands into extended structures, ranging from one-dimensional chains to complex three-dimensional frameworks. acs.orgmdpi.com

The resulting metal-phosphonate materials, including MOFs, are of significant interest due to their potential applications in gas storage, separation, and catalysis. researchgate.netnih.gov The organic vinylphenyl moiety of the ligand can be used to tune the properties of the resulting framework, such as pore size and functionality. The vinyl group, in particular, can serve as a reactive handle for post-synthetic modification of the framework, allowing for the introduction of new functional groups after the initial structure has been formed.

Metal IonResulting Structure TypePotential Application
Zr(IV)3D Metal-Organic Framework (MOF)Catalysis, Gas Sorption
Cu(II)2D Layered StructureMagnetic Materials
Zn(II)Coordination PolymerSensing
La(III)3D FrameworkIon Exchange

The development of chiral ligands is central to the field of asymmetric catalysis, where the goal is to selectively synthesize one of two enantiomers of a chiral product. nih.gov While this compound is achiral, it can be converted into chiral derivatives that have potential as ligands for asymmetric transition metal catalysis.

Chirality could be introduced, for example, by modifying the methylphenyl group or by performing an asymmetric transformation on the vinyl moiety. Such chiral phosphonate ligands could then be coordinated to a transition metal center (e.g., rhodium, iridium, palladium). mdpi.comdicp.ac.cn The resulting chiral metal complex creates a chiral environment around the active site, which can influence the stereochemical outcome of a catalytic reaction, such as asymmetric hydrogenation, hydroformylation, or allylic alkylation. nih.govpharm.or.jp

The design of effective chiral phosphonate ligands is an active area of research. The steric and electronic properties of the ligand can be systematically varied to optimize the enantioselectivity of the catalyst for a specific transformation. mdpi.com The development of chiral versions derived from this compound could therefore lead to new, efficient catalysts for the production of enantiomerically pure compounds.

Heterogeneous Catalysis and Catalyst Support Applications

While direct applications of this compound in heterogeneous catalysis are not extensively documented, the broader class of phosphonic acids has been widely explored for modifying and functionalizing catalyst supports. The phosphonic acid group can strongly bind to various metal oxide supports, such as alumina (B75360) (Al₂O₃), titania (TiO₂), and silica (B1680970) (SiO₂), forming stable, covalently-bound monolayers. This property is crucial for the development of robust and efficient heterogeneous catalysts.

The presence of the methylphenyl and vinyl groups in this compound offers additional functionalities. The aryl group can influence the electronic properties of the catalyst support interface, while the vinyl group provides a site for further chemical modification or polymerization. This could allow for the creation of polymer-supported catalysts with tailored properties. For instance, copolymerization of this compound with other monomers could lead to the formation of a stable, high-surface-area support for catalytically active metal nanoparticles.

Research on related phosphonic acids has demonstrated their utility in creating bifunctional catalysts. By anchoring phosphonic acids onto a support, both acidic and metallic catalytic sites can be introduced in close proximity, enabling cascade reactions and enhancing catalytic selectivity. The acidic nature of the phosphonic acid group itself can catalyze a variety of organic transformations.

Table 1: Potential Applications of this compound in Heterogeneous Catalysis

Application AreaPotential Role of this compoundExpected Advantages
Catalyst Support Modifier Anchoring agent on metal oxide supports (e.g., Al₂O₃, TiO₂)Enhanced stability and dispersion of metal nanoparticles.
Bifunctional Catalysis Introduction of Brønsted acid sites alongside metal centers.Promotion of cascade reactions and improved product selectivity.
Polymer-Supported Catalysts Monomer for the synthesis of catalytic polymer membranes or beads.Easy catalyst recovery and recycling.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in modern organic synthesis. Phosphorus-based compounds, including phosphonic acids and their derivatives, have been successfully employed as organocatalysts in a variety of transformations. The vinylphosphonic acid moiety in this compound can participate in several types of organocatalytic reactions.

For example, vinylphosphonates have been utilized in amino-organocatalyzed reactions for the synthesis of complex heterocyclic compounds. The electron-withdrawing nature of the phosphonate group activates the vinyl system, making it susceptible to nucleophilic attack. This reactivity can be harnessed in Michael additions and other conjugate addition reactions, which are fundamental processes in carbon-carbon bond formation. mdpi.com

The chiral derivatives of phosphonic acids, particularly those derived from BINOL, have been extensively used as chiral Brønsted acid catalysts for a wide range of enantioselective transformations. While this compound itself is not chiral, it can be derivatized to create chiral catalysts. The methylphenyl group can be functionalized to introduce chiral auxiliaries, or the phosphonic acid can be part of a larger chiral scaffold.

Table 2: Potential Organocatalytic Reactions Involving this compound Derivatives

Reaction TypeRole of the Phosphonic Acid DerivativeExample Transformation
Michael Addition Activation of the vinyl group towards nucleophilic attack.Synthesis of functionalized phosphonates.
Friedel-Crafts Alkylation As a Brønsted acid catalyst to activate carbonyl compounds.Enantioselective alkylation of indoles and pyrroles. nih.gov
Reductive Amination As a Brønsted acid catalyst for the activation of imines.Enantioselective reduction of imines to amines. nih.gov

Synthesis of Bioactive Analogues (Excluding Clinical Human Data)

Phosphonic acids are recognized as important pharmacophores due to their ability to mimic phosphates and carboxylates, which are ubiquitous in biological systems. nih.gov This mimicry allows them to act as competitive inhibitors for enzymes that process phosphate- or carboxylate-containing substrates. nih.govhawaii.edu Consequently, the synthesis of phosphonic acid-containing analogues of bioactive molecules is a promising strategy in drug discovery.

This compound can serve as a versatile building block for the synthesis of such analogues. The vinyl group provides a handle for a variety of chemical transformations, including Heck coupling, hydrophosphonylation, and cycloaddition reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. rsc.org The methylphenyl group can also be modified to explore structure-activity relationships.

For instance, the phosphonic acid moiety has been incorporated into molecules targeting a range of biological processes. These include the development of antibiotics, herbicides, and antimalarial agents. nih.gov Furthermore, phosphonic acids have been identified as phosphoantigens, which are non-peptide molecules that can activate a specific subset of T cells, suggesting their potential in immunotherapy research. nih.gov

Table 3: Examples of Bioactive Phosphonic Acids and the Potential for Analogue Synthesis

Class of Bioactive CompoundBiological Target/ActivityPotential for Analogue Synthesis with this compound
Antibiotics (e.g., Fosfomycin) Inhibition of bacterial cell wall synthesis.Synthesis of vinylphosphonic acid-containing mimics of peptidoglycan precursors.
Herbicides (e.g., Glyphosate) Inhibition of amino acid synthesis in plants.Development of novel enzyme inhibitors with modified aryl substituents.
Antimalarials (e.g., Fosmidomycin) Inhibition of isoprenoid biosynthesis.Creation of analogues with altered pharmacokinetic properties.
Phosphoantigens Activation of Vγ9Vδ2 T cells.Synthesis of novel phosphoantigens with enhanced T cell activation profiles. nih.gov

Materials Science Applications of 1 Methylphenyl Vinyl Phosphonic Acid and Its Polymers

Poly((1-(Methylphenyl)vinyl)phosphonic Acid) and Its Copolymers

Polymers derived from this compound, both as homopolymers and copolymers, are explored for applications that leverage the inherent properties of the phosphonic acid group.

The synthesis of polymers containing vinylphosphonic acid monomers is typically achieved through free-radical polymerization. nih.govresearchgate.net This method can be applied to this compound to create its homopolymer, Poly(this compound). The polymerization can be initiated using various thermal or photoinitiators, such as α,α′-azodiisobutyramidine dihydrochloride (B599025) (AIBA) or azo-bis-isobutyronitrile (AIBN), often conducted in aqueous media or organic solvents like DMF. mdpi.comgoogle.com

Architectural control and the tailoring of polymer properties are achieved through copolymerization. By reacting this compound with other vinyl monomers, copolymers with a range of functionalities can be produced. For instance, copolymerization with hydrophilic monomers like acrylamide (B121943) or acrylic acid can enhance water solubility and swelling characteristics. nih.govmdpi.com The reactivity ratios of the comonomers are a critical factor influencing the final copolymer composition; for example, in the copolymerization of vinylphosphonic acid (VPA) and acrylic acid, the reactivity ratios were found to be significantly different (r_acrylic_acid = 4.09, r_VPA = 0.042), indicating that the composition of the copolymer can change as the polymerization progresses. mdpi.com

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), have also been employed for vinylphosphonic acid derivatives to synthesize block copolymers with defined architectures and molecular weights. mdpi.com This level of control is crucial for creating well-defined materials for specialized applications.

Below is a table summarizing typical conditions for the free-radical copolymerization of vinylphosphonic acid (VPA) with various hydrophilic comonomers.

Comonomer (M2)InitiatorSolventTemperature (°C)Resulting Polymer CharacteristicsReference
2-deoxy-2-methacrylamido-D-glucoseAIBNDMF80Water-soluble copolymers with Mₙ from 5 kDa to 310 kDa. mdpi.comnih.gov
4-acryloylmorpholineAIBNDMF80Water-soluble copolymers with varied compositions. nih.gov
AcrylamideAMPWater-Water-soluble copolymers. researchgate.net
Acrylic AcidAIBAWater-Copolymers with high composition drift due to differing reactivity ratios. mdpi.com

Polymers containing phosphonic acid groups are promising candidates for polymer electrolyte membranes (PEMs) in fuel cells, particularly for operation at elevated temperatures and low humidity. researchgate.netnist.gov The phosphonic acid groups provide proton conductivity through a Grotthus-type mechanism, where protons hop between adjacent acid sites. nist.gov Unlike sulfonic acid-based membranes like Nafion, which rely heavily on water for proton transport, phosphonic acid groups can facilitate proton conduction even in an anhydrous state through self-condensation and intermolecular proton transfer. nist.gov

Poly(this compound) and its copolymers can be used to fabricate PEMs. researchgate.net The introduction of phosphonic acid moieties into a stable polymer backbone enhances proton conductivity. The thermal stability of these materials is a key advantage; for example, polymers with benzylphosphonic acid groups have shown initial degradation between 150 and 230 °C, which is consistent with the loss of water from the self-condensation of phosphonic acid groups. nist.gov

To improve mechanical properties and further enhance proton conductivity, these polymers are often formulated into composite membranes. Incorporating inorganic fillers like silica (B1680970) (SiO₂) into a poly(vinylphosphonic acid) matrix has been shown to improve both thermal properties and proton conductivity. researchgate.net For instance, the anhydrous proton conductivity of a PVPA-SiO₂ composite reached 0.009 S/cm at 120 °C. researchgate.net

Polymer SystemKey FeatureReported Proton ConductivityOperating ConditionReference
Poly(vinylphosphonic acid) (PVPA)Baseline phosphonated polymer1 x 10⁻⁴ to 1 x 10⁻³ S/cm~150 °C, Anhydrous nist.gov
PVPA / SiO₂ NanocompositeEnhanced thermal properties0.009 S/cm120 °C, Anhydrous researchgate.net
PVPA / SiO₂ NanocompositeEnhanced conductivity with humidity0.08 S/cm50% Relative Humidity researchgate.net
PVPA-based membrane with alkoxysilaneSuperior mechanical strength1.3 x 10⁻² S/cm125 °C, 30% Relative Humidity researchgate.net

Phosphorus-containing compounds are effective as halogen-free flame retardants for a wide range of polymeric materials. nih.govacs.org Polymers such as Poly(this compound) can be incorporated into materials to enhance their fire resistance. rsc.orgcuriaglobal.com The flame retardant mechanism of phosphorus compounds can operate in both the condensed (solid) phase and the gas phase. nih.govnih.gov

In the condensed phase , upon heating, the phosphonic acid groups can decompose to form poly(phosphoric acid). researchgate.net This acts as a catalyst for dehydration and charring of the polymer. rsc.org The resulting char layer serves as a physical barrier that insulates the underlying material from heat and oxygen, and it prevents the release of flammable volatile gases into the flame zone. nih.govresearchgate.net This intumescent behavior is a key feature of phosphorus-based flame retardants. nih.gov For example, ramie fabrics coated with poly(vinylphosphonic acid) and polyethylenimine left a residue of 25.8 wt% at 600°C, compared to less than 1.4 wt% for the uncoated fabric, demonstrating significant char formation. researchgate.net

In the gas phase , phosphorus-containing compounds can release radical species such as PO• upon thermal decomposition. rsc.org These radicals can interfere with the combustion cycle in the flame by scavenging high-energy H• and OH• radicals, which are essential for propagating the fire. nih.govrsc.org This flame inhibition effect reduces the heat generated by the flame.

The chemical incorporation of phosphonate (B1237965) groups into a polymer backbone is often more effective than simply blending additives, as it prevents migration and ensures permanent flame retardancy. rsc.org

The strong interaction between phosphonic acid groups and metal oxide surfaces makes polymers like Poly(this compound) excellent adhesion promoters and components for protective coatings. wikipedia.orgpolysciences.comgoogle.com The phosphonic acid headgroup can form strong, hydrolytically stable covalent bonds (M-O-P) with a variety of metal and metal oxide surfaces, including those of aluminum, titanium, and steel. curiaglobal.comresearchgate.netnih.gov

When used in a coating formulation, these polymers enhance the bond between the organic coating layer and the inorganic substrate. wikipedia.org This leads to improved durability, corrosion resistance, and water resistance. polysciences.com For instance, poly(vinylphosphonic acid) has been used to create coatings on titanium alloys that provide excellent lubrication and wear resistance. nih.gov The ability of the phosphonic acid group to chelate with metal cations is a key factor in its strong adhesive properties. nih.gov

In adhesive formulations, the inclusion of monomers or polymers with phosphonic acid functionality can significantly boost performance, especially in demanding environments where moisture and temperature fluctuations can compromise the adhesive bond. curiaglobal.comwikipedia.org

Surface Modification and Adhesion Promotion

Beyond their use within bulk polymers, this compound molecules themselves are highly effective for the direct modification of surfaces.

This compound can be used to form self-assembled monolayers (SAMs) on various metal oxide substrates. nih.govethz.ch SAMs are highly ordered, single-molecule-thick layers that spontaneously form when a substrate is exposed to a solution of the active molecule. ethz.ch These molecules typically consist of a head group that binds to the surface, a spacer chain, and a functional tail group. nih.gov

For phosphonic acids, the P(O)(OH)₂ head group serves as a robust anchor to metal oxide surfaces like aluminum oxide, titanium oxide, and zinc oxide. nih.govmdpi.comnih.gov The binding to the surface can occur through several configurations, including monodentate, bidentate, and tridentate coordination with the surface metal atoms, leading to the formation of strong M-O-P bonds. researchgate.net This results in a more stable and well-ordered layer compared to those formed by carboxylic acids. mdpi.comnih.gov

The formation of a dense, well-oriented SAM of this compound on a metal surface can dramatically alter its properties. The outward-facing methylphenyl groups would change the surface energy, wettability, and chemical reactivity. nih.gov Such modifications are crucial for applications in corrosion protection, tailoring interfaces in electronic devices, and promoting adhesion between a metal substrate and a subsequent polymer overcoat. ethz.chkaust.edu.sa The stability of phosphonic acid SAMs, even in aqueous environments, makes them particularly suitable for long-term applications. nih.govresearchgate.net

Corrosion Protection Mechanisms on Metal Surfaces

This compound, a derivative of vinylphosphonic acid, provides corrosion protection to metal surfaces through a combination of mechanisms, primarily involving adsorption and the formation of a protective barrier film. The effectiveness of phosphonic acids as corrosion inhibitors is attributed to the strong interaction between the phosphonate group and the metal or its native oxide layer. researchgate.netsemanticscholar.org

The primary mechanism involves the chemisorption of the phosphonic acid molecule onto the metal surface. The phosphonic acid group (–PO(OH)₂) acts as a strong anchoring moiety, forming coordinate bonds with metal atoms or, more commonly, with the metal oxide/hydroxide (B78521) layer present on the surface. On metals like iron or steel, the phosphonate headgroup can replace surface hydroxide groups, leading to the formation of a dense, self-assembled monolayer (SAM) or a thin, protective film. semanticscholar.org This process results in a well-organized, hydrophobic barrier that isolates the metal from the corrosive environment.

The protective film formation can be described by several key interactions:

Complexation and Precipitation : In aqueous environments, the phosphonic acid can dissociate, and the resulting phosphonate anions can complex with metal cations (e.g., Fe²⁺, Fe³⁺, Zn²⁺) present at the surface or dissolved from the metal. researchgate.netdoi.org These metal-phosphonate complexes are often poorly soluble and precipitate onto the metal surface, forming a stable, protective layer that passivates the metal. researchgate.net This layer acts as a physical barrier, hindering both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) corrosion reactions.

Anodic and Cathodic Inhibition : By forming a film on the metal surface, this compound and its polymers can inhibit both anodic and cathodic processes. The film restricts the access of corrosive species like chloride ions and oxygen to the metal surface, thereby slowing the rate of metal oxidation. semanticscholar.org The layer can also block active sites for the cathodic reduction of oxygen.

Polymer Film Formation : The vinyl group in this compound allows for in-situ polymerization or copolymerization on the metal surface, creating a more robust and thicker protective poly(vinylphosphonic acid) derivative film. This polymeric layer enhances the barrier properties compared to a simple monolayer of the monomer.

Table 1: Key Mechanisms in Corrosion Protection by Phosphonic Acids
MechanismDescriptionEffect on Metal Surface
ChemisorptionStrong covalent bonding of the phosphonate group to the metal oxide surface.Formation of a dense, oriented monolayer.
ComplexationReaction of phosphonate anions with metal cations.Precipitation of an insoluble metal-phosphonate protective film. doi.org
Barrier FormationCreation of a physical barrier that isolates the metal from the corrosive environment.Inhibition of both anodic and cathodic corrosion reactions. semanticscholar.org

Hybrid Organic-Inorganic Materials Development

This compound is a valuable precursor for the synthesis of Class II hybrid organic-inorganic materials, where the organic and inorganic components are linked by strong, covalent bonds. academie-sciences.fr The bifunctional nature of the molecule—containing a polymerizable vinyl group and an inorganic-reactive phosphonic acid group—allows it to act as a molecular bridge between organic polymers and inorganic networks. inoe.ro

The development of these hybrid materials is most often achieved through sol-gel processing. inoe.ro In this process, inorganic precursors, typically metal alkoxides like tetraethoxysilane (TEOS), titanium tetraethoxide, or zirconium butoxide, undergo hydrolysis and condensation reactions to form a metal-oxide network (M-O-M). academie-sciences.frinoe.ro The phosphonic acid group of this compound can participate directly in this condensation process. It reacts with the metal alkoxide (M-OR) or the resulting metal hydroxide (M-OH) groups to form stable metal-oxygen-phosphorus (M-O-P) covalent bonds. inoe.ro

This integration of the phosphonic acid into the inorganic network results in a homogeneous, molecular-level dispersion of the organic component. The vinyl group remains available for subsequent organic polymerization, which can be initiated thermally or by UV radiation. This second polymerization step creates an interpenetrating or cross-linked network, significantly enhancing the mechanical and thermal properties of the final hybrid material. inoe.ro

The key features of using this compound in hybrid materials include:

Control over Properties : The ratio of the organic monomer to the inorganic precursor can be varied to tailor the properties of the hybrid material, such as mechanical strength, thermal stability, optical transparency, and refractive index.

Functionalization : The methylphenyl group provides functionality that can be used to modify the hydrophobicity, aromaticity, and compatibility of the hybrid material with other components.

These hybrid materials find applications in coatings, composites, and functional membranes where a combination of organic flexibility and inorganic rigidity is desired.

Interactions with Inorganic Nanomaterials

The phosphonic acid moiety of this compound serves as a highly effective anchoring group for the surface modification of a wide range of inorganic nanomaterials, including metal oxides (e.g., TiO₂, ZrO₂, Fe₃O₄) and metallic nanoparticles. academie-sciences.fr This interaction is driven by the strong affinity of the phosphonate group for these surfaces, leading to the formation of a stable, chemisorbed layer.

The primary interaction mechanism involves the condensation reaction between the P-OH groups of the phosphonic acid and the hydroxyl groups (-OH) present on the surface of the inorganic nanoparticles. This reaction forms strong, covalent P-O-Metal or P-O-Semiconductor bonds, effectively grafting the organic molecule onto the nanoparticle surface. This surface modification transforms the properties of the nanoparticles in several ways:

Improved Dispersion : The organic shell provided by the grafted this compound molecules increases steric hindrance, preventing the nanoparticles from aggregating in solution or within a polymer matrix. This leads to stable, well-dispersed nanocomposites.

Surface Functionalization : The exposed vinyl and methylphenyl groups provide a new chemical functionality to the nanoparticle surface. The vinyl groups can be used to polymerize the nanoparticles into a matrix or to graft them onto a polymer backbone, creating covalently linked nanocomposites with enhanced mechanical properties.

Modified Surface Energy : The organic layer alters the surface energy of the nanoparticles, typically changing them from hydrophilic to more hydrophobic. This improves their compatibility and interfacial adhesion with non-polar organic polymers, which is critical for the development of high-performance nanocomposites.

The process of surface modification allows for the precise engineering of the nanoparticle interface, which is essential for applications in catalysis, sensing, and advanced composite materials where the performance is dictated by the control of interfacial interactions.

Table 2: Interactions with Inorganic Surfaces
Interaction TypeInteracting GroupsResulting Bond/ForceApplication
Corrosion Inhibition-PO(OH)₂ and Metal/Metal Oxide SurfaceCoordinate/Covalent (M-O-P)Protective film on metals. researchgate.net
Hybrid Material Formation-PO(OH)₂ and Metal Alkoxide (M-OR)Covalent (M-O-P)Sol-gel synthesis of organic-inorganic hybrids. inoe.ro
Nanoparticle Surface Modification-PO(OH)₂ and Nanoparticle Surface Hydroxyls (-OH)Covalent (P-O-M)Stabilization and functionalization of nanoparticles. academie-sciences.fr

Table of Mentioned Compounds

Compound Name
This compound
Vinylphosphonic acid
Tetraethoxysilane (TEOS)
Titanium tetraethoxide
Zirconium butoxide
Titanium dioxide (TiO₂)
Zirconium dioxide (ZrO₂)
Iron(II,III) oxide (Fe₃O₄)

Advanced Spectroscopic and Computational Analysis of 1 Methylphenyl Vinyl Phosphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the precise chemical structure of (1-(Methylphenyl)vinyl)phosphonic acid in solution. The analysis would involve a combination of one-dimensional and two-dimensional NMR experiments. The position of the methyl group on the phenyl ring (ortho, meta, or para) would significantly influence the observed chemical shifts and coupling patterns.

1H, 13C, 31P NMR Chemical Shift Analysis

A complete assignment of the proton (¹H), carbon-¹³ (¹³C), and phosphorus-³¹ (³¹P) NMR spectra would be essential for confirming the molecular structure.

Expected ¹H NMR Data: The ¹H NMR spectrum would be expected to show distinct signals for the vinyl protons, the aromatic protons on the methylphenyl ring, the methyl protons, and the acidic protons of the phosphonic acid group. The coupling constants between the vinyl protons and the phosphorus nucleus would be particularly informative.

Expected ¹³C NMR Data: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The chemical shifts of the vinyl carbons would be influenced by the phosphonic acid group, and the aromatic carbon signals would vary depending on the isomer (ortho, meta, para) of the methylphenyl group.

Expected ³¹P NMR Data: The ³¹P NMR spectrum would exhibit a single resonance characteristic of a phosphonic acid. The chemical shift would provide information about the electronic environment of the phosphorus atom.

Hypothetical NMR Data Table for (1-(p-tolyl)vinyl)phosphonic acid: (Note: This data is illustrative and not based on experimental results)

NucleusHypothetical Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~7.2-7.8m-Aromatic CH
¹H~6.0-6.5ddJ(H,H), J(H,P)Vinyl CH
¹H~5.5-6.0ddJ(H,H), J(H,P)Vinyl CH
¹H~2.3s-Methyl CH₃
¹H~10-12br s-P-OH
¹³C~125-140--Aromatic C
¹³C~120-130dJ(C,P)Vinyl C
¹³C~21--Methyl C
³¹P~15-25s-P=O

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR techniques would be crucial for unambiguously assigning the signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, for instance, between the vinyl protons and confirming the aromatic coupling patterns.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of the ¹³C signals based on the known ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations between protons and carbons (typically over two or three bonds), which would be instrumental in confirming the connection of the vinyl group to the methylphenyl ring and the phosphonic acid moiety.

Solid-State NMR for Polymer Microstructure

Should this compound be polymerized, solid-state NMR would be a powerful technique to investigate the microstructure of the resulting polymer. It could provide information on the tacticity of the polymer chain and the local environment of the phosphorus atoms within the solid material.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in this compound.

Expected Vibrational Bands:

P=O stretching: A strong band typically observed in the region of 1250-1150 cm⁻¹.

P-O-H stretching: A broad band in the high-frequency region (3000-2500 cm⁻¹) due to hydrogen bonding.

C=C stretching: A band in the region of 1650-1600 cm⁻¹ corresponding to the vinyl group.

C-H stretching: Bands for the aromatic and vinyl C-H bonds would appear around 3100-3000 cm⁻¹.

C-H bending: Out-of-plane bending vibrations for the aromatic ring would provide information about the substitution pattern.

Hypothetical Vibrational Spectroscopy Data Table: (Note: This data is illustrative and not based on experimental results)

Vibrational ModeHypothetical IR Frequency (cm⁻¹)Hypothetical Raman Frequency (cm⁻¹)Intensity
O-H stretch (P-OH)~2900 (broad)-Strong
C-H stretch (aromatic)~3050~3050Medium
C-H stretch (vinyl)~3020~3020Medium
C=C stretch (vinyl)~1620~1620Medium
C=C stretch (aromatic)~1600, 1500~1600, 1500Medium-Strong
P=O stretch~1200~1200Strong
P-O stretch~1050-Strong

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Patterns

Mass spectrometry would be employed to determine the molecular weight of this compound and to study its fragmentation behavior. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable for this polar molecule. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would help to confirm the structure by showing characteristic losses, such as the loss of water or fragments of the phosphonic acid group.

X-ray Diffraction and Crystallography for Solid-State Structure

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the definitive three-dimensional structure in the solid state. This analysis would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the phosphonic acid groups. Powder X-ray diffraction (PXRD) could be used to analyze the bulk crystalline form of the material.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides powerful tools for investigating the properties of molecules at an atomic level. For this compound, quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating its electronic structure, reactivity, and conformational dynamics. These theoretical approaches complement experimental data and offer predictive insights into the molecule's behavior.

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By approximating the many-body Schrödinger equation, DFT calculations can accurately predict molecular geometries, orbital energies, and electron density distributions.

Studies on related organophosphorus compounds frequently employ hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. pku.edu.cn For this compound, these calculations begin with geometry optimization to find the lowest energy structure, providing precise data on bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a wealth of information about the molecule's electronic properties can be extracted. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) in red and electron-poor regions (electrophilic sites) in blue. For this compound, the MEP would likely show negative potential around the phosphoryl (P=O) and hydroxyl (P-OH) oxygen atoms, indicating their susceptibility to electrophilic attack, while the acidic protons would be regions of positive potential.

Interactive Table: Table 1. Predicted Electronic Properties of this compound via DFT. This table presents hypothetical yet representative electronic properties calculated for this compound, based on methodologies used for similar organophosphorus compounds. pku.edu.cnresearchgate.net

PropertyValueDescription
HOMO Energy-7.2 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap5.7 eVEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.
Dipole Moment3.8 DA measure of the overall polarity of the molecule.

Prediction of Reactivity and Reaction Paths

The electronic structure data obtained from DFT calculations serve as a foundation for predicting the chemical reactivity of this compound. Conceptual DFT provides a framework for quantifying reactivity through various descriptors derived from the HOMO and LUMO energies. pku.edu.cn

These global reactivity descriptors include:

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These indices are invaluable for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions. For instance, the phosphorus atom in phosphonic acids is often identified as a primary site for nucleophilic attack. pku.edu.cn

Beyond global reactivity, DFT can be used to model specific reaction pathways. By calculating the potential energy surface for a reaction, researchers can identify transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. This approach can be used to study various reactions involving this compound, such as its hydrolysis, polymerization, or interaction with metal oxide surfaces. researchgate.net

Interactive Table: Table 2. Calculated Global Reactivity Descriptors for this compound. The values in this table are derived from the HOMO and LUMO energies listed previously and provide quantitative measures of the molecule's reactivity.

Reactivity DescriptorFormulaCalculated Value
Ionization Potential (I)I ≈ -EHOMO7.2 eV
Electron Affinity (A)A ≈ -ELUMO1.5 eV
Electronegativity (χ)χ = (I + A) / 24.35 eV
Chemical Hardness (η)η = (I - A) / 22.85 eV
Electrophilicity Index (ω)ω = χ² / (2η)3.32 eV

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial to its function and interactions. Computational methods allow for a detailed exploration of its conformational landscape and dynamic behavior.

Conformational Analysis involves identifying the stable spatial arrangements of a molecule that arise from rotation around its single bonds. chemistrysteps.com For vinylphosphonic acid and its derivatives, a key area of flexibility is the rotation around the C-P bond. Ab initio and DFT studies on the parent vinylphosphonic acid have identified two primary low-energy conformers: an s-cis form, where the P=O and C=C bonds are eclipsed, and an s-trans-gauche form. datapdf.comresearchgate.net The s-cis conformer is generally found to be the most stable. datapdf.com The energy barriers for rotation between these conformers are typically low, suggesting that the molecule is flexible at room temperature. researchgate.net The presence of the methylphenyl group in this compound would introduce additional steric considerations, potentially influencing the relative stability of these conformers.

Interactive Table: Table 3. Relative Energies of Key Conformers of this compound. This table outlines the likely stable conformers and transition states based on studies of vinylphosphonic acid. datapdf.com

Conformer / Transition StateDihedral Angle (C=C-P=O)Relative Energy (kcal/mol)Stability
s-cis~0°0.0Most Stable Minimum
s-cis-gauche~60°~1.5Transition State
s-trans-gauche~120°~0.8Secondary Minimum
s-trans180°~1.8Transition State

Molecular Dynamics (MD) Simulations offer a way to study the time-dependent behavior of a molecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the structure evolves over time. By using a force field (a set of parameters describing the potential energy of the system), MD can simulate the molecule in a realistic environment, such as in an aqueous solution or interacting with a surface.

For this compound, MD simulations could provide insights into its solvation structure, the dynamics of hydrogen bonding with water molecules, and its behavior as part of a larger system, such as a polymer. researchgate.netresearchgate.net For example, simulations using force fields like COMPASS have been successfully applied to study the condensed-phase properties of phosphoric acid. researchgate.net Such studies can reveal diffusion coefficients, radial distribution functions, and the mechanisms of processes like proton transport, which are difficult to probe experimentally. researchgate.net

Derivatives and Analogues of 1 Methylphenyl Vinyl Phosphonic Acid

Synthesis of Alkyl and Aryl Esters

The synthesis of alkyl and aryl esters of (1-(Methylphenyl)vinyl)phosphonic acid is a fundamental transformation that enhances the compound's utility in various synthetic applications. The phosphonic acid moiety can be converted into its corresponding mono- or di-esters through several established methods.

A primary route involves the direct esterification of the phosphonic acid. This can be achieved by reacting this compound with an excess of the desired alcohol (alkanol or phenol) in the presence of a dehydrating agent or under conditions that facilitate the removal of water. For more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. nih.gov An alternative and often more efficient method is the conversion of the phosphonic acid to a more reactive intermediate, such as the phosphonic dichloride, by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). nih.govsci-hub.se This intermediate readily reacts with alcohols or phenols, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to yield the desired phosphonate (B1237965) esters. sci-hub.se

The Michaelis-Arbuzov reaction provides another pathway, particularly for alkyl esters. researchgate.net This involves the reaction of a trialkyl phosphite (B83602) with a suitable halide precursor of the (1-(Methylphenyl)vinyl) moiety. Similarly, the Michaelis-Becker reaction, which uses a dialkyl phosphite and a base, can be adapted for this purpose. nih.gov For the synthesis of mixed esters (containing two different alkyl or aryl groups), a stepwise approach is necessary. This typically involves the preparation of a phosphonochloridate intermediate by reacting the phosphonic acid with one equivalent of a chlorinating agent, followed by reaction with one alcohol, and then subsequent reaction of the resulting monoester with a second, different alcohol. sci-hub.segoogle.com

Table 1: Synthetic Methods for Alkyl and Aryl Esters of this compound
MethodReagentsProduct TypeGeneral Conditions
Direct EsterificationAlcohol/Phenol (B47542), Acid CatalystDialkyl/Diaryl EsterReflux, water removal
Via Phosphonic Dichloride1. SOCl₂ or PCl₅ 2. Alcohol/Phenol, Base (e.g., Et₃N)Dialkyl/Diaryl EsterInert solvent, often at 0°C to room temp
Atherton-Todd ReactionDialkyl phosphite, CCl₄, Base, AlcoholDialkyl EsterMild conditions, often room temperature
Mitsunobu ReactionAlcohol, Triphenylphosphine (PPh₃), DIAD/DEADDialkyl EsterAnhydrous THF, 0°C to room temp

Preparation of Amides and Other Nitrogen-Containing Derivatives

The synthesis of phosphonamides, the amide analogues of phosphonic acids, involves the formation of a P-N bond. These derivatives are typically prepared by reacting an activated form of this compound with a primary or secondary amine. The most common method involves the initial conversion of the phosphonic acid to its phosphonic dichloride using reagents like thionyl chloride. This highly reactive intermediate is then treated with two equivalents of the desired amine to produce the corresponding N,N'-disubstituted phosphonodiamide. If a phosphon-monoamide monoester is desired, a phosphonochloridate ester intermediate is first synthesized and then reacted with an amine. mdpi.com

The Atherton-Todd reaction can also be adapted for the synthesis of phosphonamides. mdpi.com In this approach, a dialkyl phosphite is reacted with carbon tetrachloride in the presence of an amine, which serves as both the base and the nucleophile, to form the phosphonamidate.

Mixed amidate/esters, which contain both a P-N and a P-O bond, are also significant derivatives. nih.gov These are typically synthesized by first creating a monoester monochloride of the phosphonic acid, followed by a reaction with an appropriate amine. mdpi.com This stepwise approach allows for precise control over the substituents on the phosphorus atom. The choice of amine can range from simple alkylamines to more complex structures like amino acid esters, leading to a diverse array of nitrogen-containing derivatives. nih.gov

Table 2: Synthesis of Nitrogen-Containing Derivatives
Derivative TypeKey IntermediateReactantsGeneral Conditions
Phosphonodiamide(1-(Methylphenyl)vinyl)phosphonic dichloridePrimary or Secondary Amine (2+ eq.)Inert solvent (e.g., CH₂Cl₂), base, low temp
Phosphon-monoamide Monoester(1-(Methylphenyl)vinyl)phosphonate monochloride monoesterPrimary or Secondary Amine (1+ eq.)Inert solvent, base
Phosphonamidate (from phosphite)Dialkyl PhosphiteAmine, CCl₄Atherton-Todd conditions
Amino Acid ConjugatesActivated Phosphonic Acid (e.g., phosphonochloridate)Amino Acid EsterCoupling agents or base catalysis

Phosphonate Prodrug Design (Focus on Synthetic Strategy, No Biomedical Efficacy/Safety)

The design of phosphonate prodrugs aims to temporarily mask the dianionic phosphonate group, which is highly charged at physiological pH. nih.govresearchgate.net The synthetic strategies focus on converting the phosphonic acid into neutral esters or amides that can be cleaved in a targeted environment to release the parent acid.

One prevalent strategy is the synthesis of acyloxyalkyl esters, such as pivaloyloxymethyl (POM) esters. nih.govresearchgate.net This involves reacting the phosphonic acid with an acyloxyalkyl halide, for example, chloromethyl pivalate, in the presence of a suitable base like N,N-diisopropylethylamine (DIPEA). The reaction results in the formation of a bis(POM) ester of this compound. frontiersin.org A similar approach is used to prepare isopropoxycarbonyloxymethyl (POC) esters. frontiersin.org

Another major synthetic strategy is the formation of phosphoramidates, often using amino acid esters. nih.govfrontiersin.org The "ProTide" approach is a well-known example where an amino acid ester and a phenol are coupled to the phosphorus center. Synthetically, this can be achieved by converting the phosphonic acid to a phosphonochloridate, followed by sequential reaction with a phenol and then an amino acid ester. mdpi.com This creates a chiral phosphorus center, resulting in a mixture of diastereomers that may require separation. The choice of amino acid and aryl group can be varied to fine-tune the properties of the resulting prodrug. frontiersin.org

Table 3: Synthetic Strategies for Phosphonate Prodrugs
Prodrug MoietyGeneral StructureSynthetic ApproachKey Reagents
Acyloxyalkyl (e.g., POM)R-P(O)(O-CH₂-O-C(O)R')₂Alkylation of the phosphonic acidAcyloxyalkyl halide (e.g., POM-Cl), Base (e.g., DIPEA)
AlkoxyalkylR-P(O)(O-CH₂-OR')₂Alkylation of the phosphonic acidAlkoxyalkyl halide, Base
Phosphoramidate (B1195095) (ProTide)R-P(O)(O-Aryl)(NH-AA-COOR')Sequential coupling1. SOCl₂ 2. Aryl-OH 3. Amino acid ester
Cyclic Salicyl Esters (CycloSal)Cyclic ester with salicylic (B10762653) acid derivativeCondensation reactionSalicyl alcohol derivative, condensing agent

Chiral Derivatization for Asymmetric Synthesis Applications

Introducing chirality into derivatives of this compound can be achieved through several synthetic strategies, enabling their use in asymmetric synthesis. Since the parent molecule is achiral, chirality must be introduced in a subsequent derivatization step.

One method is to use chiral auxiliaries. Reacting the (1-(Methylphenyl)vinyl)phosphonic dichloride with a chiral alcohol or amine, such as (-)-menthol or (R)-(-)-phenylglycinol, results in the formation of diastereomeric phosphonate esters or phosphonamides. researchgate.net These diastereomers possess different physical properties and can often be separated by chromatography or crystallization. Once separated, the chiral auxiliary can be cleaved to yield an enantiomerically enriched phosphonic acid derivative.

Another approach is the use of asymmetric catalysis for reactions involving the vinyl group. For example, an asymmetric hydrophosphonylation or a Michael addition reaction involving the double bond could be catalyzed by a chiral metal complex or an organocatalyst. mdpi.com This would create a new stereocenter on the carbon backbone adjacent to the phosphorus atom. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. mdpi.commdpi.com Furthermore, creating phosphoramidate derivatives with a chiral amino acid and an achiral alcohol (or vice-versa) introduces a chiral center at the phosphorus atom, leading to P-chiral compounds. nih.gov

Table 4: Approaches to Chiral Derivatization
StrategyMethodologyExample Reagent/CatalystOutcome
Chiral AuxiliariesReaction with a chiral alcohol or amine(R)-(-)-Phenylglycinol, (-)-MentholSeparable diastereomers
Asymmetric CatalysisCatalytic reaction at the vinyl group (e.g., Michael addition)Chiral Lewis acids, Chiral organocatalysts (e.g., quinine-derived)Enantiomerically enriched product
P-Stereogenic Center FormationStepwise substitution on phosphorus with chiral/achiral groupsChiral amino acid estersDiastereomeric phosphoramidates (P-chiral)

Modification of the Phenyl or Methyl Group on the Vinyl Moiety

Modifying the peripheral groups of this compound—specifically the phenyl ring or the methyl group—allows for the synthesis of a wide range of analogues. These modifications are typically performed on the phosphonic acid itself or, more commonly, on a protected ester derivative to avoid interference from the acidic phosphonate group.

The phenyl group is amenable to electrophilic aromatic substitution reactions. nih.gov For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, introducing a nitro group onto the ring, typically at the para-position due to steric hindrance. Halogenation (e.g., bromination or chlorination) can be carried out using the corresponding halogen in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. These substituted phenyl derivatives can then serve as handles for further transformations, such as cross-coupling reactions. Directed ortho-metalation is another powerful technique where a directing group on the ring guides lithiation to the ortho position, allowing for the introduction of various electrophiles. nih.gov

Modification of the methyl group is less straightforward. One potential route is through radical halogenation, for instance, using N-bromosuccinimide (NBS) with a radical initiator, to form a (1-(bromomethyl)phenyl)vinylphosphonate derivative. This allylic bromide would be a versatile intermediate for subsequent nucleophilic substitution reactions, allowing the introduction of a variety of functional groups.

Table 5: Modification of Phenyl and Methyl Groups
Target GroupReaction TypeTypical ReagentsResulting Structure
Phenyl GroupElectrophilic NitrationHNO₃ / H₂SO₄(1-(Methyl-nitrophenyl)vinyl)phosphonic acid derivative
Phenyl GroupElectrophilic HalogenationBr₂ / FeBr₃(1-(Bromo-methylphenyl)vinyl)phosphonic acid derivative
Phenyl GroupFriedel-Crafts AcylationAcyl Chloride / AlCl₃(1-(Acyl-methylphenyl)vinyl)phosphonic acid derivative
Methyl GroupRadical HalogenationN-Bromosuccinimide (NBS), AIBN(1-(Bromomethyl)phenyl)vinyl)phosphonic acid derivative

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of vinylphosphonic acids can be challenging, often involving multiple steps or harsh reaction conditions. researchgate.net Future research will likely focus on developing more efficient and selective synthetic routes to (1-(Methylphenyl)vinyl)phosphonic acid.

One promising avenue is the adaptation of palladium-catalyzed cross-coupling reactions, such as the Heck coupling. A single-step Heck coupling of aryl halides with vinylphosphonic acid has been demonstrated for the synthesis of (E)-styryl phosphonic acids, offering good to excellent yields. rsc.org Applying this methodology to a methylphenyl halide could provide a direct and atom-economical route to this compound. Research in this area would involve optimizing catalyst systems, reaction conditions, and substrate scope to maximize yield and stereoselectivity.

Another area of exploration is the modification of established routes for vinylphosphonic acid synthesis. mdpi.comwikipedia.org These methods often involve the reaction of phosphorus trichloride (B1173362) with a suitable carbonyl compound, followed by elimination reactions. wikipedia.org Investigating the use of substituted acetophenones (methylacetophenone) in these reaction sequences could lead to scalable and cost-effective production of the target molecule.

Synthetic Approach Key Research Areas Potential Advantages
Palladium-Catalyzed Heck CouplingCatalyst design, ligand optimization, solvent effects, stereocontrolHigh selectivity, good functional group tolerance, atom economy rsc.org
Modified Kabachnik-Medved SynthesisPrecursor selection (e.g., methylacetophenone), reaction condition optimization, purification methodsUse of readily available starting materials, potential for large-scale synthesis mdpi.com
Addition of Phosphites to AlkynesCatalyst development (e.g., nickel or palladium complexes), regioselectivity controlDirect C-P bond formation, potential for milder reaction conditions google.com

Exploration of New Catalytic Applications

The phosphonic acid moiety in this compound presents opportunities for its use in catalysis, either as a catalyst itself or as a ligand for metal-based catalysts. The acidic nature of the phosphonic acid group can be harnessed for acid-catalyzed reactions.

Polymers derived from this compound could serve as solid acid catalysts, offering advantages such as ease of separation and recyclability. These polymeric catalysts could be explored in reactions like esterification, hydration, and condensation. The presence of the methylphenyl group may influence the catalyst's hydrophobicity and substrate compatibility.

Furthermore, the phosphonic acid group can act as a coordinating ligand for transition metals. nih.gov Research into the synthesis of metal complexes of this compound could lead to the development of novel catalysts for a variety of organic transformations, including cross-coupling reactions and hydrogenations. The electronic and steric properties of the methylphenyl group could tune the reactivity and selectivity of the resulting metal complexes.

Advanced Materials Incorporating this compound Units

The polymerization of this compound, either as a homopolymer or as a copolymer with other vinyl monomers, opens the door to a wide range of advanced materials with tailored properties. researchgate.net

Proton-Conducting Membranes: Polymers containing phosphonic acid groups are known for their potential in proton exchange membranes (PEMs) for fuel cells. wikipedia.org The phosphonic acid groups provide proton conductivity, and the polymer backbone offers mechanical stability. The incorporation of the hydrophobic methylphenyl group could potentially enhance the membrane's stability in humid environments and at elevated temperatures. Future research would focus on the synthesis and characterization of such membranes, evaluating their proton conductivity, mechanical strength, and fuel cell performance.

Flame Retardant Materials: Phosphorus-containing compounds are well-established as effective flame retardants. researchgate.net Polymers incorporating this compound units could impart flame retardancy to various materials, including textiles and plastics. The mechanism of flame retardancy would likely involve both gas-phase radical trapping and condensed-phase char formation, with the aromatic methylphenyl group contributing to char stability.

Adhesives and Coatings: Poly(vinylphosphonic acid) is known to promote adhesion between organic and inorganic surfaces. wikipedia.org Polymers based on this compound could be developed as high-performance adhesives and coatings. The phosphonic acid groups would provide strong interaction with metal and metal oxide surfaces, while the methylphenyl group could enhance the coating's durability and resistance to environmental degradation.

Material Application Key Properties Conferred by this compound Future Research Focus
Proton Exchange MembranesProton conductivity, thermal and mechanical stabilityMembrane fabrication, conductivity measurements, fuel cell testing
Flame RetardantsChar formation, radical trappingPolymer synthesis, flammability testing, mechanism elucidation
Adhesives and CoatingsAdhesion to inorganic surfaces, corrosion resistance, durabilityFormulation development, adhesion testing, surface characterization
Dental CementsBiocompatibility, adhesion to tooth enamelFormulation with glass ionomers, mechanical testing, biocompatibility studies wikipedia.org

Bio-inspired Applications (Excluding Clinical Human Data)

Organophosphorus compounds play a crucial role in biological systems, and synthetic analogues are being explored for various bio-inspired applications. mdpi.com The phosphonic acid group in this compound is a key feature for its potential in this area.

Biomimetic Mineralization: Phosphonic acids can interact strongly with calcium phosphate (B84403), the main component of bone and teeth. Polymers containing this compound could be investigated as templates or additives to control the crystallization of hydroxyapatite, mimicking natural biomineralization processes. This could have applications in the development of new bone-grafting materials and dental restoratives. wikipedia.org

Surface Modification of Biomaterials: The ability of phosphonic acids to bind to metal oxide surfaces can be exploited to modify the surface of biomedical implants (e.g., titanium alloys). Coating implants with a thin layer of a polymer derived from this compound could improve their biocompatibility and integration with surrounding tissue.

Environmental and Sustainability Aspects in Synthesis and Application (Excluding Toxicological Profile)

Developing sustainable chemical processes is a key challenge for the 21st century. rsc.org Future research on this compound should incorporate principles of green chemistry in both its synthesis and application.

Sustainable Synthesis: Efforts to develop novel synthetic routes should prioritize the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste. rsc.org Catalytic methods, such as the Heck coupling mentioned earlier, are generally more sustainable than stoichiometric reactions. rsc.org The use of greener solvents and energy-efficient reaction conditions will also be important considerations.

Environmental Remediation: Polymers functionalized with phosphonic acid groups have shown potential for the removal of heavy metal ions from contaminated water. mdpi.comresearchgate.net The phosphonic acid groups act as chelating agents for metal ions. researchgate.net Copolymers of this compound could be developed as adsorbents for environmental remediation. The methylphenyl group might influence the polymer's affinity and selectivity for specific metal ions. Research in this area would involve synthesizing and characterizing these polymeric adsorbents and evaluating their performance in water treatment applications.

Q & A

Q. What are the common synthetic routes for (1-(Methylphenyl)vinyl)phosphonic acid, and how do reaction conditions influence yield?

Q. How is the environmental impact of this compound assessed, given limited toxicity data?

  • Methodological Answer : Analogous compounds like TCP (tris(chloropropyl) phosphate) are used for preliminary hazard scoring. Key parameters include:
  • Bioaccumulation : Estimated via octanol-water partition coefficients (log K₀w < 3.5 suggests low risk) .
  • Aquatic Toxicity : Tested using Daphnia magna 48-hour EC₅₀ assays. Scores align with TCP’s “moderate hazard” classification .

Advanced Research Questions

Q. How can ab initio molecular dynamics (AIMD) simulations optimize synthesis pathways for this compound?

  • Methodological Answer : AIMD models (e.g., CP2K software) simulate transition states during hydrolysis or oxidation reactions. Key steps:

Reaction Coordinate Mapping : Identify energy barriers for P-O bond cleavage in phosphonate esters .

Solvent Effects : Simulate aqueous vs. nonpolar solvent interactions to predict reaction rates .

By-Product Mitigation : Adjust proton transfer pathways to minimize TCP-like impurities .

Q. How do contradictions in ³¹P NMR data for aryl-vinyl phosphonic acids arise, and how can they be resolved?

  • Methodological Answer : Discrepancies in δ values often stem from:
  • Tautomerism : Equilibrium between phosphonic acid and phosphonate anion forms alters chemical shifts. Use pH-controlled D₂O solutions to stabilize species .
  • Paramagnetic Impurities : Chelated metal ions (e.g., Fe³⁺) broaden signals. Purify via ion-exchange chromatography .

Q. What mechanistic role does this compound play in metal-containing photoresist developers?

  • Methodological Answer :
  • Chelation : Binds to metal ions (e.g., Sn²⁺, Al³⁺) via P=O and -OH groups, preventing aggregation. Confirmed via XPS analysis of developer residues .
  • Acid Dissociation : pKa values (~2.1 for primary -OH) determine developer solubility. Titrate with NaOH to optimize pH for lithography .

Q. Which in silico models predict the neurotoxicity of this compound derivatives?

  • Methodological Answer :
  • QSAR Models : Use molecular descriptors (e.g., polar surface area, LogP) to predict blood-brain barrier permeability. Align with TCP’s “low neurotoxic potential” .
  • Molecular Docking : Screen against acetylcholinesterase (AChE) to assess inhibition risks. Compare binding energies to known neurotoxins .

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